![molecular formula C20H19FN4O4S2 B2922998 N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide CAS No. 946206-57-1](/img/structure/B2922998.png)
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide
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Overview
Description
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorophenyl group, a triazolothiazole moiety, and a sulfonamide group, which collectively contribute to its distinctive chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It’s known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Based on the reported pharmacological activities of similar compounds, it can be inferred that the compound may interact with multiple biochemical pathways related to cancer, microbial infections, inflammation, oxidative stress, and viral infections .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the likely ADME properties of the compound.
Result of Action
Given the reported pharmacological activities of similar compounds, it can be inferred that the compound may have potential anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiazole core, which is synthesized through a cyclization reaction involving appropriate precursors. The subsequent steps involve the introduction of the fluorophenyl group and the sulfonamide moiety under controlled conditions. Common reagents used in these reactions include halogenated solvents, strong acids or bases, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group or the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacophore.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: Shares the fluorophenyl group but differs in the core structure.
Triazolothiazole derivatives: Compounds with similar triazolothiazole moiety but different substituents.
Uniqueness
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide is a complex compound that integrates various pharmacophoric elements. This article explores its biological activity, focusing on its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is C_{19}H_{20}F_{N}_4O_{3}S, with a molecular weight of approximately 445.3 g/mol. Its structure features a sulfonamide group, a dimethoxybenzene moiety, and a triazole-thiazole hybrid, which are critical for its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have shown potent antifungal and antibacterial activities against various strains. A study reported that certain triazole derivatives had minimum inhibitory concentrations (MICs) ranging from 0.01 to 0.27 μmol/mL against several fungal strains, outperforming traditional antifungal agents like fluconazole .
Anticancer Potential
The triazole and thiazole moieties in the compound are linked to anticancer activity. In vitro studies have indicated that similar compounds can inhibit cell proliferation in various cancer cell lines. For example, triazole derivatives have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Anti-inflammatory Effects
Compounds with sulfonamide groups are known for their anti-inflammatory properties. Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models, suggesting potential use in treating inflammatory diseases .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it may act as an inhibitor of p38 MAPK and phosphodiesterase-4 (PDE-4), which are implicated in inflammatory responses and other pathological conditions .
Case Study 1: Antimicrobial Efficacy
A study conducted by Zoumpoulakis et al. synthesized various sulfonamide-triazole derivatives and evaluated their antimicrobial activities against a panel of bacterial and fungal strains. The results indicated that certain compounds exhibited MIC values significantly lower than those of standard antibiotics, showcasing their potential as novel antimicrobial agents .
Case Study 2: Anticancer Activity
In another study focused on triazole-containing compounds, researchers reported that specific derivatives induced apoptosis in breast cancer cells by activating caspase pathways. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
Table 1: Biological Activities of Related Compounds
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4S2/c1-28-14-7-8-18(17(11-14)29-2)31(26,27)22-10-9-13-12-30-20-23-19(24-25(13)20)15-5-3-4-6-16(15)21/h3-8,11-12,22H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKXXRTWSBECKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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